molecular formula C11H9ClFNO2 B13913630 Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate

Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate

Cat. No.: B13913630
M. Wt: 241.64 g/mol
InChI Key: AWCCPWHYHQZYQA-UHFFFAOYSA-N
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Description

Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the indole ring, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate typically involves the reaction of appropriate substituted anilines with suitable reagents to form the indole core. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form the indole ring . The specific substituents (chlorine, fluorine, and methyl groups) are introduced through various halogenation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process includes halogenation, alkylation, and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine, fluorine, and methyl groups in specific positions on the indole ring makes it a valuable compound for various applications .

Properties

Molecular Formula

C11H9ClFNO2

Molecular Weight

241.64 g/mol

IUPAC Name

methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9ClFNO2/c1-5-3-7-6(9(12)10(5)13)4-8(14-7)11(15)16-2/h3-4,14H,1-2H3

InChI Key

AWCCPWHYHQZYQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1F)Cl

Origin of Product

United States

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